2-(5-Azaindole-2-yl)ethanamine
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Overview
Description
2-(5-Azaindole-2-yl)ethanamine is a compound that belongs to the class of azaindoles, which are heterocyclic compounds containing a pyridine ring fused to a pyrrole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2-chloro-4-amino-5-iodopyridine with pyruvic acid in a palladium-catalyzed intramolecular Heck reaction . The resulting intermediate is then converted to the desired product through standard peptide coupling reactions .
Industrial Production Methods: Industrial production methods for 2-(5-Azaindole-2-yl)ethanamine are not extensively documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2-(5-Azaindole-2-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The ethanamine side chain can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azaindole oxides, while substitution reactions can produce a variety of substituted azaindole derivatives .
Scientific Research Applications
2-(5-Azaindole-2-yl)ethanamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(5-Azaindole-2-yl)ethanamine involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways . This inhibition can lead to the suppression of cancer cell proliferation and other therapeutic effects .
Comparison with Similar Compounds
Indole: A structurally similar compound with a benzene ring fused to a pyrrole ring.
2-Azaindole: Another azaindole derivative with a different substitution pattern.
3-Azaindole: Similar to 2-azaindole but with the nitrogen atom in a different position.
Uniqueness: 2-(5-Azaindole-2-yl)ethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a kinase inhibitor sets it apart from other similar compounds, making it a valuable tool in medicinal chemistry and drug discovery .
Properties
Molecular Formula |
C9H11N3 |
---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
2-(1H-pyrrolo[3,2-c]pyridin-2-yl)ethanamine |
InChI |
InChI=1S/C9H11N3/c10-3-1-8-5-7-6-11-4-2-9(7)12-8/h2,4-6,12H,1,3,10H2 |
InChI Key |
UMDFCVSRKCPLQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C1NC(=C2)CCN |
Origin of Product |
United States |
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